molecular formula C14H14FN B3175797 2-(2-Fluorophenyl)-1-phenylethan-1-amine CAS No. 959392-32-6

2-(2-Fluorophenyl)-1-phenylethan-1-amine

Cat. No.: B3175797
CAS No.: 959392-32-6
M. Wt: 215.27 g/mol
InChI Key: DLKZTOFJUGTTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-1-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting imine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-phenylethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted phenylethylamines, ketones, and alcohols, depending on the type of reaction and reagents used .

Scientific Research Applications

2-(2-Fluorophenyl)-1-phenylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity, making it a valuable compound for studying receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylethylamines such as 2-phenylethylamine and 2-(4-fluorophenyl)-1-phenylethan-1-amine. These compounds share structural similarities but differ in their chemical properties and biological activities due to variations in their substituents .

Uniqueness

The uniqueness of 2-(2-Fluorophenyl)-1-phenylethan-1-amine lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions. This makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

2-(2-fluorophenyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKZTOFJUGTTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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